1-Methyl-4-phenyl-3-piperidinol

説明

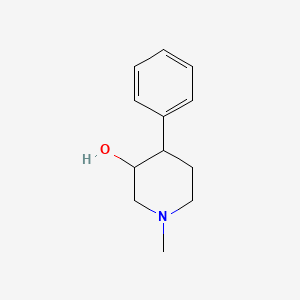

1-Methyl-4-phenyl-3-piperidinol is a piperidine derivative characterized by a hydroxyl group at position 3, a methyl group at position 1, and a phenyl substituent at position 4 of the piperidine ring.

特性

CAS番号 |

1891-23-2 |

|---|---|

分子式 |

C12H17NO |

分子量 |

191.27 g/mol |

IUPAC名 |

1-methyl-4-phenylpiperidin-3-ol |

InChI |

InChI=1S/C12H17NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |

InChIキー |

NBAFFAPYTHGFLN-UHFFFAOYSA-N |

正規SMILES |

CN1CCC(C(C1)O)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

The synthesis of 1-Methyl-4-phenyl-3-piperidinol typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may include steps like dehydroxylation and pyridine reduction. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. For example, the use of cobalt, ruthenium, or nickel-based nanocatalysts has been explored for efficient hydrogenation .

化学反応の分析

1-Methyl-4-phenyl-3-piperidinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically involve the conversion of the piperidine ring to more saturated forms.

Major products formed from these reactions depend on the specific conditions and reagents used. For instance, dehydration in an acidic environment can lead to the formation of tetrahydropyridine derivatives .

科学的研究の応用

1-Methyl-4-phenyl-3-piperidinol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.

Industry: It is used in the development of pharmaceuticals and other biologically active compounds.

作用機序

The mechanism of action of 1-Methyl-4-phenyl-3-piperidinol involves its interaction with specific molecular targets. For example, it inhibits Arylamine N-Acetyltransferase by forming a reactive intermediate that covalently modifies a cysteine residue in the enzyme . This inhibition disrupts the cholesterol-catabolism pathway, essential for the survival of Mycobacterium tuberculosis within macrophages .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine derivatives with substitutions at positions 1, 3, or 4, as these modifications significantly influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity Methyl vs. Aromatic vs. Halogenated Substituents: Halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ) enhance electrophilicity, enabling thiol alkylation (a mechanism for anticancer activity) . In contrast, non-halogenated phenyl groups (e.g., this compound) may favor hydrophobic interactions without reactive alkylation. Hydroxyl vs. Carboxylic Acid: The hydroxyl group in this compound likely improves solubility but may reduce stability compared to acetyl or carboxylic acid derivatives, which offer stronger hydrogen bonding or ionic interactions .

Cytotoxicity and Structural Isomerism Bis-Mannich bases (e.g., Series II in ) and their piperidinol isomers (Series III) show divergent activities. For example, IIIb (methyl-substituted) exhibited higher cytotoxicity than non-substituted analogs, highlighting the role of steric and electronic effects .

Stability and Reactivity Quaternary ammonium derivatives (e.g., Ig, IIIf) demonstrated enhanced stability and potency, suggesting that this compound could benefit from similar modifications .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal exposure. First-aid measures for accidental exposure include rinsing eyes with water (15 minutes) and seeking medical evaluation for respiratory irritation, as outlined in SDS for structurally related piperidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。